5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone
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Overview
Description
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with a phenyl group and a pyrrolidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl isocyanate with pyrrolidine-1-carboxylic acid, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups onto the phenyl or pyrrolidine rings.
Scientific Research Applications
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one has several applications in scientific research:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one involves its interaction with biological targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the phenyl and pyrrolidine groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Pyrrolidine-2,5-dione: A compound with a pyrrolidine ring and similar structural features.
Uniqueness
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyrrolidine-1-carbonyl group makes it a versatile scaffold for further chemical modifications and applications in various fields .
Properties
CAS No. |
55243-73-7 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-phenyl-3-(pyrrolidine-1-carbonyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-8-4-5-9-15)16-10-12(19-14(16)18)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
KNBJKAYEDPGSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2CC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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